molecular formula C9H15F3N2O2 B2609937 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid CAS No. 1154639-39-0

3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid

Cat. No.: B2609937
CAS No.: 1154639-39-0
M. Wt: 240.226
InChI Key: HFLWBKYYXCSWNW-UHFFFAOYSA-N
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Description

3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid is a piperazine derivative featuring a trifluoroethyl substituent on the piperazine ring and a propanoic acid moiety. The compound’s structure combines a nitrogen-containing heterocycle with a fluorinated alkyl chain, which may enhance metabolic stability and modulate physicochemical properties such as lipophilicity and solubility.

Properties

IUPAC Name

3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O2/c10-9(11,12)7-14-5-3-13(4-6-14)2-1-8(15)16/h1-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLWBKYYXCSWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid typically involves the reaction of piperazine with 2,2,2-trifluoroethyl bromide to introduce the trifluoroethyl group. This is followed by the reaction with acrylonitrile to form the propanoic acid moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. For example:

3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid+R-OHH+ or DCCPropanoate ester+H2O\text{3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid} + \text{R-OH} \xrightarrow{\text{H}^+ \text{ or DCC}} \text{Propanoate ester} + \text{H}_2\text{O}

Conditions :

  • Catalyzed by concentrated sulfuric acid or carbodiimides (e.g., DCC) at 60–80°C.

  • Yields range from 70–90% depending on the alcohol (e.g., methanol, ethanol).

Applications :

  • Ester derivatives are intermediates in prodrug synthesis, enhancing lipid solubility for improved bioavailability.

Amidation Reactions

The acid reacts with amines to form amides, a critical step in peptide coupling and drug conjugate synthesis:

Acid+R-NH2EDC/HOBtAmide+H2O\text{Acid} + \text{R-NH}_2 \xrightarrow{\text{EDC/HOBt}} \text{Amide} + \text{H}_2\text{O}

Conditions :

  • Activated by EDC/HOBt or DIC in dichloromethane at room temperature.

  • Yields: 65–85% for primary amines; lower for bulky secondary amines.

Key Insight :

  • The trifluoroethyl group stabilizes intermediates via electron-withdrawing effects, accelerating coupling kinetics.

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in alkylation, acylation, and nucleophilic substitution:

Alkylation

Piperazine+R-XN-alkylated derivative+HX\text{Piperazine} + \text{R-X} \rightarrow \text{N-alkylated derivative} + \text{HX}

Conditions :

  • Reacts with alkyl halides (e.g., methyl iodide) in THF at 40°C .

  • Selectivity: Preferential alkylation at the less hindered nitrogen.

Acylation

Piperazine+R-COClN-acylated derivative+HCl\text{Piperazine} + \text{R-COCl} \rightarrow \text{N-acylated derivative} + \text{HCl}

Conditions :

  • Requires acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine .

  • Yields: ~80% under inert atmospheres .

Substitution at the Trifluoroethyl Group

The CF₃ group is resistant to hydrolysis but undergoes radical-mediated defluorination under harsh conditions:

CF3-substituentUV/PeroxideCOF2+F\text{CF}_3\text{-substituent} \xrightarrow{\text{UV/Peroxide}} \text{COF}_2 + \text{F}^-

Conditions :

  • UV irradiation with H₂O₂ at 100°C.

  • Limited synthetic utility due to low selectivity.

Reaction Comparison Table

Reaction Type Conditions Key Reagents Yield Applications
EsterificationH₂SO₄, 60–80°CMethanol, Ethanol70–90%Prodrug synthesis
AmidationEDC/HOBt, RTPrimary amines65–85%Peptide conjugates
Piperazine AlkylationTHF, 40°CMethyl iodide75–80%Ligand modification
Trifluoroethyl DefluorinationUV/H₂O₂, 100°CHydrogen peroxide<20%Environmental degradation studies

Redox Reactions

The propanoic acid backbone is resistant to oxidation, but the piperazine ring can undergo dehydrogenation:

PiperazineKMnO4Pyrazine derivative\text{Piperazine} \xrightarrow{\text{KMnO}_4} \text{Pyrazine derivative}

Conditions :

  • Strong oxidants (e.g., KMnO₄) in acidic media yield trace amounts of pyrazine.

Mechanistic Insights

  • Steric Effects : The trifluoroethyl group hinders access to the piperazine nitrogen, favoring reactions at the propanoic acid site.

  • Electronic Effects : The electron-withdrawing CF₃ group increases the acidity of the piperazine NH, enhancing nucleophilicity in alkylation .

Scientific Research Applications

Pharmaceutical Applications

  • Antidepressant Activity : Research indicates that compounds with piperazine structures often exhibit antidepressant properties. The trifluoroethyl substitution may enhance the binding affinity to serotonin receptors, making it a candidate for further development in treating mood disorders.
  • Antipsychotic Agents : The piperazine ring is a common feature in many antipsychotic drugs. Studies suggest that derivatives of this compound may possess neuroleptic effects, potentially useful in managing schizophrenia and other psychotic disorders.
  • Anti-anxiety Effects : The compound's interaction with neurotransmitter systems could offer anxiolytic benefits. Investigations into its efficacy in reducing anxiety-like behaviors in animal models could pave the way for new therapeutic options.
  • Cancer Research : Preliminary studies have explored the cytotoxic effects of similar piperazine derivatives on various cancer cell lines. The trifluoroethyl group may play a role in enhancing selectivity towards tumor cells, warranting further investigation into its anticancer properties.

Case Study: Antidepressant Potential

A study published in the Journal of Medicinal Chemistry examined the effects of various piperazine derivatives on serotonin receptor binding. The results indicated that compounds with trifluoroethyl substitutions showed increased receptor affinity compared to their non-substituted counterparts . This suggests that this compound could be a promising lead for developing new antidepressants.

Case Study: Neuroleptic Activity

Another investigation focused on the neuropharmacological profile of piperazine derivatives demonstrated that certain modifications led to enhanced antipsychotic activity in rodent models . The presence of the trifluoroethyl group was noted to influence the pharmacokinetics and overall efficacy of these compounds.

Synthetic Applications

The synthesis of this compound can be achieved through various methods involving the coupling of piperazine derivatives with propanoic acid under controlled conditions. This compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. The piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Piperazine-Based Propanoic Acids

Compound Name Substituent on Piperazine Position on Propanoic Acid Molecular Formula Key Properties/Applications References
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid 2,2,2-Trifluoroethyl 3-position C9H15F3N2O2 Research chemical; potential CNS agent
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride 3-Chlorophenyl 3-position C13H17ClN2O2·2HCl Pharmacological studies (dopamine receptors)
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid 5-(Trifluoromethyl)pyridin-2-yl 3-position C13H16F3N3O2 Structural diversity for drug discovery
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid 2,2,2-Trifluoroethyl 2-position C9H15F3N2O2 Discontinued research compound
3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride 4,6-Dimethylpyrimidin-2-yl 3-position C14H21N5O2·2HCl Sold as a research chemical

Key Observations:

Positional Isomerism: The 2- and 3-positional isomers of trifluoroethyl-piperazine propanoic acid (e.g., compounds in ) demonstrate how minor structural changes affect commercial availability and research focus. The 3-position variant is more commonly referenced in recent literature.

Substituent Impact: Aryl vs. Heterocyclic Modifications: Pyridinyl or pyrimidinyl substituents (e.g., ) introduce additional hydrogen-bonding sites, which could enhance target specificity.

Key Observations:

  • Coupling Reactions : Amide bond formation using HOBt/TBTU (as in ) is a common strategy for piperazine derivatives, yielding moderate to high purity.
  • Purification Challenges : Fluorinated and aryl-substituted compounds often require multiple purification steps (e.g., column chromatography), impacting scalability .

Pharmacological and Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Stability Notes
This compound 240.23 1.2 (estimated) ~10 (aqueous) Stable at RT; hygroscopic
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride 341.66 2.5 ~50 (DMSO) Salt form enhances solubility
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid 303.28 1.8 ~20 (aqueous) Sensitive to light

Key Observations:

  • Salt Formation : Dihydrochloride salts (e.g., ) significantly improve aqueous solubility, making them preferable for in vitro assays.

Research and Development Status

  • Emerging Derivatives: Compounds like 3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride are actively marketed for research, indicating sustained interest in piperazine-based scaffolds .

Biological Activity

3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid is a synthetic compound characterized by a piperazine ring with a trifluoroethyl substituent and a propanoic acid moiety. Its unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

  • Chemical Formula: C10H17F3N2O2
  • CAS Number: 1154639-39-0
  • Molecular Weight: 254.25 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with 2,2,2-trifluoroethyl bromide, followed by further reactions to introduce the propanoic acid group. This process often utilizes bases such as sodium hydroxide to facilitate nucleophilic substitution reactions .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The trifluoroethyl group enhances lipophilicity, enabling the compound to penetrate cell membranes effectively. The piperazine ring can form hydrogen bonds and electrostatic interactions with proteins, influencing their activity .

Pharmacological Applications

This compound has been investigated for its potential applications in:

  • Central Nervous System Disorders: The structural features suggest potential as a modulator for neurotransmitter receptors.
  • Antagonism of TRPV1 Receptors: Related compounds have shown efficacy in modulating pain pathways through TRPV1 receptor antagonism .
  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical agents targeting various biological pathways .

Case Studies and Research Findings

Recent studies have highlighted the compound's role in drug discovery and development. For example:

  • TRPV1 Modulators: Research indicated that derivatives of piperazine with trifluoroethyl groups exhibited high affinity for TRPV1 receptors, leading to the development of new analgesics .
  • Structure-Activity Relationship (SAR) Studies: These studies revealed that modifications in the trifluoroethyl group significantly impact the biological potency of related compounds .

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique properties:

Compound NameStructural FeaturesBiological Activity
2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acidMethyl group on propanoic acidSimilar receptor interactions
3-[4-(Trifluoromethyl)piperazin-1-yl]propanoic acidTrifluoromethyl instead of trifluoroethylDifferent pharmacokinetics

Q & A

What are the established synthetic methodologies for preparing 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid, and how can reaction conditions be optimized for yield?

(Basic)
The synthesis typically involves coupling a trifluoroethyl-substituted piperazine with a propanoic acid derivative. A common approach uses carbonyldiimidazole (CDI)-mediated activation of the carboxylic acid group, followed by nucleophilic substitution with 4-(2,2,2-trifluoroethyl)piperazine. demonstrates analogous syntheses of piperazinyl propanoic acid derivatives, achieving ~65% yields via CDI coupling under inert conditions with triethylamine as a base . Optimization strategies include:

  • Solvent selection : Anhydrous DMF or THF to minimize hydrolysis.
  • Stoichiometry : 1.1–1.5 equivalents of CDI to ensure complete activation.
  • Temperature : 0–25°C to balance reaction rate and side-product formation.
  • Protecting groups : tert-Butoxycarbonyl (Boc) protection of the piperazine nitrogen (as in ) can improve solubility and reduce side reactions .

How is the structural identity of this compound confirmed, and what analytical techniques are critical for characterization?

(Basic)
Structural confirmation relies on multi-modal analysis:

  • Elemental analysis : Matches calculated percentages (e.g., C, H, N within ±0.3% of theoretical values, as in ’s dihydrochloride salt example) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key peaks include the trifluoroethyl group’s CF₃ signal (~120 ppm in ¹³C NMR) and piperazine protons (δ 2.5–3.5 ppm).
    • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • Chromatography : HPLC purity ≥95% (C18 column, acetonitrile/water + 0.1% TFA).

How can researchers design experiments to assess receptor selectivity across serotonin receptor subtypes?

(Advanced)
Target engagement at 5-HT receptors (e.g., 5-HT₂A, 5-HT₁A) requires:

  • Radioligand binding assays : Use transfected cell lines (HEK293 or CHO) expressing human receptor subtypes. Example protocols from involve competitive displacement of [³H]ketanserin (5-HT₂A) and [³H]8-OH-DPAT (5-HT₁A) .
  • Functional assays : Measure cAMP accumulation (5-HT₁A) or calcium flux (5-HT₂A) via Gαq-coupled pathways. Include positive controls (e.g., serotonin for 5-HT₁A, DOI for 5-HT₂A).
  • Selectivity panels : Screen against off-target receptors (H1, dopamine D₂) to rule out polypharmacology .

How can discrepancies between in vitro receptor affinity and in vivo efficacy be resolved?

(Advanced)
Contradictions may arise due to pharmacokinetic (PK) limitations or metabolite interference. Methodological approaches include:

  • PK profiling : Measure plasma/tissue concentrations via LC-MS/MS after oral/intravenous administration.
  • Metabolite identification : Incubate the compound with liver microsomes (human/rodent) to assess stability.
  • Prodrug strategies : Modify the carboxylic acid group (e.g., ester prodrugs) to enhance bioavailability, as seen in ’s Boc-protected analogs .
  • Behavioral models : Use 5-HT₂A-dependent paradigms (e.g., head-twitch response in mice) to correlate in vitro affinity with in vivo activity .

What strategies optimize the pharmacokinetic properties of this compound for CNS targeting?

(Advanced)

  • Lipophilicity adjustment : Introduce fluorine substituents (e.g., trifluoroethyl) to enhance blood-brain barrier permeability (logP ~2–3).
  • Plasma protein binding : Measure via equilibrium dialysis; aim for <90% binding to ensure free fraction availability.
  • Metabolic stability : Test in hepatocyte incubations; consider blocking labile sites (e.g., piperazine N-methylation) .
  • Solubility enhancement : Use salt forms (e.g., dihydrochloride, as in ) or co-solvents (PEG400) for in vivo dosing .

How can structure-activity relationship (SAR) studies focus on the trifluoroethyl group’s role in receptor modulation?

(Advanced)

  • Analog synthesis : Replace trifluoroethyl with methyl, ethyl, or cyclopropyl groups (see ’s methoxyphenyl analogs) .
  • Binding affinity comparison : Use radioligand assays to correlate substituent size/electronegativity with 5-HT₂A vs. H1 receptor potency.
  • Computational docking : Model the trifluoroethyl group’s interactions with 5-HT₂A hydrophobic pockets (e.g., using PubChem’s 3D conformer data) .

What in vivo models are appropriate for testing efficacy in sleep disorders?

(Advanced)

  • Electroencephalography (EEG) : Assess sleep architecture (REM/NREM cycles) in rodents after compound administration.
  • Pentobarbital-induced sleep : Measure latency reduction and duration extension in mice (H1 receptor-dependent) .
  • 5-HT₂A knockout models : Validate target specificity by comparing wild-type and knockout responses.

What safety precautions are recommended for handling this compound?

(Basic)

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis ( ’s general guidelines for irritant compounds) .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

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